3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group, a methylthio group, a prop-2-enyl group, and a pyridyl group attached to the triazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the various substituents. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium thiomethoxide to form 2,4-dichlorobenzyl methyl sulfide. This intermediate is then reacted with propargyl bromide and 2-pyridyl hydrazine under appropriate conditions to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylmethylthio-1,2,4-triazole: Similar structure but lacks the prop-2-enyl and pyridyl groups.
4-Prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole: Similar structure but lacks the dichlorophenyl and methylthio groups.
Uniqueness
The unique combination of substituents in 3-[(2,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole imparts distinct chemical and biological properties that are not observed in similar compounds
Properties
Molecular Formula |
C17H14Cl2N4S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-9-23-16(15-5-3-4-8-20-15)21-22-17(23)24-11-12-6-7-13(18)10-14(12)19/h2-8,10H,1,9,11H2 |
InChI Key |
DWXGCTJHVHFRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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